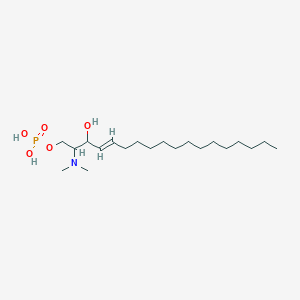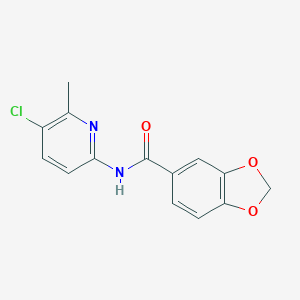
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is primarily used in the development of drugs for the treatment of various diseases, including cancer and inflammatory disorders.
作用機序
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the inhibition of specific enzymes and receptors that play a crucial role in the progression of cancer and inflammatory disorders. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cellular signaling pathways. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to modulate the activity of certain ion channels and transporters that are involved in the regulation of cellular homeostasis.
Biochemical and Physiological Effects:
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the expression of certain genes and proteins. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines that are involved in the immune response. This compound has also been shown to have neuroprotective effects by modulating the activity of certain ion channels and transporters that are involved in the regulation of neuronal function.
実験室実験の利点と制限
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards specific enzymes and receptors, which makes it an ideal tool for studying the role of these targets in disease progression. Additionally, this compound has good pharmacokinetic properties, which allows for efficient delivery and distribution in vivo. However, one of the main limitations of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide is its low solubility in aqueous solutions, which can limit its use in certain assays and experiments.
将来の方向性
There are several future directions for the research and development of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide. One of the main directions is the identification of new targets and pathways that can be modulated by this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials for the treatment of various diseases. Furthermore, the development of new synthetic methods and formulations can improve the solubility and bioavailability of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide, which can expand its use in various applications.
合成法
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide involves the reaction of 5-chloro-6-methylpyridin-2-amine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified through column chromatography to obtain the pure compound.
科学的研究の応用
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been identified as a potent inhibitor of certain enzymes and receptors that are involved in the progression of cancer and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.
特性
製品名 |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC名 |
N-(5-chloro-6-methylpyridin-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)20-9-15(19)18-14-8-7-13(16)11(2)17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChIキー |
GVPLMARBAJEWHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
